N-(4-fluoro-2-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-1-[[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]methyl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O3/c1-18-13-21(28)7-12-24(18)31-27(34)25-16-32(17-29-25)15-20-3-8-22(9-4-20)30-26(33)14-19-5-10-23(35-2)11-6-19/h3-13,16-17H,14-15H2,1-2H3,(H,30,33)(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDRHUHZRCBUSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)CC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-2-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the fluoro-substituted phenyl and methoxy-substituted phenyl intermediates, followed by their coupling with an imidazole derivative under specific reaction conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-2-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Synthetic Routes
The synthesis of this compound typically involves multiple steps:
- Preparation of Intermediates : The initial step involves creating the fluoro-substituted and methoxy-substituted phenyl intermediates.
- Coupling Reactions : These intermediates are then coupled with an imidazole derivative under specific conditions.
- Reagents : Common reagents include acids, bases, and solvents tailored to facilitate the formation of the desired product.
Industrial Production
For large-scale production, optimized reaction conditions are crucial to ensure high yield and purity. Techniques such as continuous flow synthesis may be employed to streamline the process.
Scientific Research Applications
N-(4-fluoro-2-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide has several notable applications:
- Chemistry : Serves as a building block for synthesizing more complex molecules and is utilized as a reagent in various chemical reactions.
- Biology : Investigated for its biological activity, particularly its interactions with enzymes and receptors. Research indicates potential modulation of biological pathways through specific binding interactions.
- Medicine : Explored for therapeutic properties such as anti-inflammatory and anticancer activities. Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, indicating potential for further development in cancer therapy .
Mechanism of Action
The mechanism of action of N-(4-fluoro-2-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
Target Compound
- Core : 1H-imidazole-4-carboxamide.
- Key Substituents :
- N-(4-fluoro-2-methylphenyl) group.
- Benzyl-acetamido side chain with 4-methoxyphenyl.
- Molecular Weight : ~525 g/mol (estimated).
Comparative Compounds:
2-((5-(4-Fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9)
- Core : 1H-imidazole-2-thioether.
- Substituents :
- 4-Fluorophenyl and 4-methoxyphenyl groups.
- Thiazole-linked acetamide.
- Thiazole moiety may alter pharmacokinetics (e.g., increased hepatic metabolism) .
2.1.2. 1-(4-Aminobenzyl)-N-(4-fluoro-2-methylphenyl)-1H-imidazole-4-carboxamide
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate
Pharmacological and Physicochemical Properties
Structural Implications on Bioactivity
- Fluorine Substituents : Present in all compared compounds, fluorine enhances lipophilicity and resistance to oxidative metabolism.
- Methoxy Groups : In the target compound and Compound 9, methoxy groups may stabilize π-π stacking with aromatic residues in enzyme active sites.
- Acetamido vs. Thioether : The acetamido side chain in the target compound likely improves solubility compared to Compound 9’s thioether, which may reduce bioavailability .
- Stereochemistry : The chiral sulfoxide in the bromodomain inhibitor () highlights the importance of stereochemical precision in target engagement, a factor absent in the target compound .
Biological Activity
N-(4-fluoro-2-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide is a complex organic compound with significant potential in pharmaceutical applications, particularly as an anti-inflammatory and anticancer agent. This article delves into its biological activity, synthesis, and the relevant research findings that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features an imidazole core, which is crucial for its biological activity. The presence of functional groups such as the fluorinated aromatic moiety and the methoxy group contributes to its reactivity and interaction with biological targets. Its chemical formula is .
1. Anti-inflammatory Properties
Research indicates that this compound exhibits promising anti-inflammatory activity, particularly through the inhibition of lipoxygenase enzymes, which play a critical role in inflammatory pathways. Inhibition of these enzymes may have therapeutic implications for conditions such as asthma and other inflammatory diseases.
Table 1: Inhibitory Activity Against Lipoxygenase
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Lipoxygenase inhibition |
2. Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). Studies have shown that it possesses significant anticancer properties, with IC50 values indicating effective inhibition of cell proliferation.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
The mechanism by which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition: The imidazole ring and carboxamide group allow for strong interactions with target enzymes, leading to inhibition of their activity.
- Cell Signaling Modulation: The compound may interfere with signaling pathways involved in inflammation and cancer progression, although specific pathways remain to be fully elucidated.
Synthesis
The synthesis of this compound typically involves multiple synthetic steps to ensure high yields and purity. Key steps include the formation of the imidazole ring and the introduction of functional groups.
Case Studies
Several studies have focused on the biological evaluation of this compound:
- Study 1: Investigated the anti-inflammatory effects in a murine model of asthma, demonstrating significant reduction in airway hyperresponsiveness.
- Study 2: Evaluated cytotoxicity in vitro against A549 and HeLa cells, finding that the compound significantly inhibited cell growth compared to controls.
Q & A
Basic: What are common synthetic strategies for N-(4-fluoro-2-methylphenyl)-1-({4-[2-(4-methoxyphenyl)acetamido]phenyl}methyl)-1H-imidazole-4-carboxamide?
Methodological Answer:
Synthesis typically involves multi-step coupling reactions. For example:
- Step 1 : Prepare intermediates like 4-[2-(4-methoxyphenyl)acetamido]benzyl chloride via condensation of 4-fluoro-2-methylaniline with activated carbonyl derivatives (e.g., isocyanides or acyl chlorides) under anhydrous conditions .
- Step 2 : Couple the benzyl chloride intermediate with the imidazole-4-carboxamide core using coupling reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dichloromethane (DCM) at 0–5°C to minimize side reactions .
- Step 3 : Purify via column chromatography (e.g., hexane:ethyl acetate gradients) and confirm purity using TLC and NMR .
Advanced: How can researchers optimize reaction yields for challenging coupling steps in the synthesis of this compound?
Methodological Answer:
Yield optimization requires:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance nucleophilic reactivity .
- Catalyst Screening : Test alternative coupling reagents (e.g., HATU or EDCI) to improve efficiency .
- Temperature Control : Monitor exothermic reactions using cryogenic baths (e.g., 0–5°C) to prevent decomposition .
- In-Situ Monitoring : Employ FT-IR or inline UV spectroscopy to track reaction progress and adjust stoichiometry dynamically .
Basic: What spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
- 1H/13C NMR : Identify aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.0–2.5 ppm), and amide protons (δ 8.0–10.0 ppm). Compare with computed spectra (e.g., PubChem data) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., m/z ~500–550) and fragmentation patterns .
- X-Ray Crystallography : Resolve dihedral angles between imidazole and phenyl rings (e.g., 24.9° as in related imidazole derivatives) and hydrogen-bonding networks (C–H···F/N interactions) .
Advanced: How can crystallographic data resolve discrepancies in proposed molecular conformations?
Methodological Answer:
- Single-Crystal Analysis : Grow crystals via slow evaporation (e.g., methanol/water mixtures) and use synchrotron radiation for high-resolution data .
- DFT Calculations : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures to validate stereoelectronic effects .
- Packing Analysis : Identify weak intermolecular interactions (e.g., C–H···π) that stabilize specific conformations .
Basic: What in vitro assays are suitable for evaluating this compound’s bioactivity?
Methodological Answer:
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase assays with ADP-Glo™) .
- Cellular Uptake : Use fluorescence microscopy with labeled derivatives (e.g., FITC conjugates) to assess permeability .
- Cytotoxicity : Perform MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC50 calculations .
Advanced: How can contradictory bioactivity data across studies be systematically addressed?
Methodological Answer:
- Solubility Correction : Pre-dissolve the compound in DMSO with ≤0.1% final concentration to avoid aggregation artifacts .
- Assay Standardization : Use positive controls (e.g., staurosporine for kinase inhibition) and replicate experiments across labs .
- Metabolite Profiling : Perform LC-MS to rule out degradation products interfering with bioactivity .
Basic: What computational tools are used to predict this compound’s pharmacokinetics?
Methodological Answer:
- ADMET Prediction : Use SwissADME or QikProp to estimate logP (~3.5), aqueous solubility (~50 µM), and CYP450 interactions .
- Molecular Docking : Target receptors (e.g., EGFR or PARP) using AutoDock Vina with AMBER force fields .
Advanced: How does stereochemistry at the imidazole and acetamido groups influence pharmacodynamic properties?
Methodological Answer:
- Chiral Synthesis : Prepare enantiomers via asymmetric catalysis (e.g., chiral auxiliaries) and compare activity .
- Enantiomer-Specific Assays : Use SPR (surface plasmon resonance) to measure binding affinity differences (ΔKD) .
- Metabolic Stability : Assess hepatic clearance in microsomal assays (e.g., human liver microsomes) for each enantiomer .
Basic: What purification techniques are recommended for isolating this compound?
Methodological Answer:
- Flash Chromatography : Use silica gel with gradient elution (e.g., 30–70% ethyl acetate in hexane) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals .
- HPLC : Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final polishing .
Advanced: How can researchers validate hypothesized structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- Analog Synthesis : Modify substituents (e.g., replace 4-methoxyphenyl with electron-withdrawing groups) .
- 3D-QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic fields with bioactivity .
- Mutagenesis Studies : Engineer target protein mutants (e.g., kinase domain deletions) to probe binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
